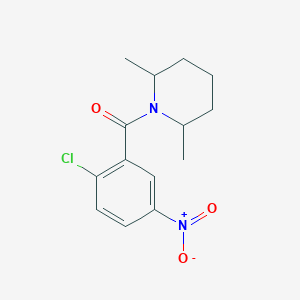

1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine

Description

1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is a synthetic organic compound featuring a piperidine ring substituted with two methyl groups at the 2- and 6-positions. The benzoyl moiety at the 1-position of the piperidine ring is further substituted with a chlorine atom at the 2-position and a nitro group at the 5-position of the benzene ring. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

(2-chloro-5-nitrophenyl)-(2,6-dimethylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3/c1-9-4-3-5-10(2)16(9)14(18)12-8-11(17(19)20)6-7-13(12)15/h6-10H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLJQORROKNSCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Ammonia or primary amines, thiols, solvents like ethanol or methanol.

Oxidation: m-Chloroperbenzoic acid, dichloromethane.

Major Products Formed

Reduction: (2-Amino-5-chlorophenyl)(2,6-dimethylpiperidin-1-yl)methanone.

Substitution: (2-Substituted-5-nitrophenyl)(2,6-dimethylpiperidin-1-yl)methanone.

Oxidation: this compound N-oxide.

Scientific Research Applications

1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to active sites, while the piperidine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Structural Analogues

A structurally related compound, 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2,6-dimethylpiperidine (), shares the 2,6-dimethylpiperidine backbone but differs in the substituent attached to the nitrogen atom. Instead of a benzoyl group, this analogue features a (2-chloro-1,3-thiazol-5-yl)methyl group. Key differences include:

- Substituent Type : The target compound has a nitro-substituted benzoyl group, while the analogue has a heteroaromatic thiazole ring.

- Electron-Withdrawing Groups : The nitro group (strong electron-withdrawing) in the target compound contrasts with the thiazole’s chlorine (moderate electron-withdrawing) and sulfur atom (electron-rich).

- Molecular Weight and Complexity : The thiazole-containing analogue has a molecular weight of 244.78 g/mol (C₁₁H₁₇ClN₂S) , whereas the target compound (C₁₄H₁₆ClN₂O₃) would have a higher molecular weight (~318.75 g/mol) due to the nitro and benzoyl groups.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Functional Implications

- Reactivity : The nitro group in the target compound may enhance electrophilic reactivity, favoring interactions with nucleophilic targets (e.g., enzymes or receptors). In contrast, the thiazole ring in the analogue could participate in π-π stacking or hydrogen bonding due to its sulfur and nitrogen atoms .

- Biological Activity : Thiazole derivatives are often associated with antimicrobial or insecticidal properties, whereas nitroaromatic compounds may exhibit cytotoxicity or mutagenicity. These differences suggest divergent applications.

- The thiazole analogue’s discontinuation may reflect challenges in scalability or regulatory concerns.

Notes

- Data Limitations : Critical properties (e.g., melting point, solubility) for the target compound are unavailable in the provided evidence. Further experimental characterization is required.

Biological Activity

1-(2-Chloro-5-nitrobenzoyl)-2,6-dimethylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H14ClN3O3

- Molecular Weight : 273.71 g/mol

- CAS Number : 56057-19-3

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on related piperidine derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The nitro group in the structure is often associated with enhanced cytotoxicity against certain cancer cell lines, making it a target for further investigation in cancer therapeutics .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. In vitro studies have reported that derivatives containing similar structural motifs possess broad-spectrum antibacterial and antifungal effects. The presence of the chloro and nitro substituents is believed to enhance membrane permeability, allowing for effective interaction with microbial targets .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Protein Kinases : Similar compounds have been identified as protein kinase inhibitors, which play a crucial role in cell signaling pathways related to growth and proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a related piperidine derivative on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics. Flow cytometry analysis revealed an increase in apoptotic cells at higher concentrations .

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial activity of this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to leading antibiotics, suggesting its potential as an alternative treatment for resistant strains .

Table 1: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.